molecular formula C6H3BrClN3 B6165624 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine CAS No. 1401687-54-4

2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine

Cat. No. B6165624
CAS RN: 1401687-54-4
M. Wt: 232.5
InChI Key:
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Description

“2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine is a fused bicyclic heterocycle that plays a crucial role in numerous disease conditions . It has a structural resemblance to purines, which has prompted biological investigations into its potential therapeutic significance .


Synthesis Analysis

The synthesis of “2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine” involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP), allowing the isolation of the expected regioisomers .


Molecular Structure Analysis

The molecular structure of “2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine” and its derivatives were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of “2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine” gives two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives the three N1, N3, and N4 regioisomers .

Scientific Research Applications

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives have been investigated for their antimicrobial features. Researchers have synthesized novel compounds based on this scaffold and evaluated their antibacterial and antifungal properties. These derivatives could potentially serve as leads for developing new antimicrobial agents .

Medicinal Chemistry

The imidazo[4,5-b]pyridine pattern has been recognized as a versatile precursor in the synthesis of therapeutic agents. For instance, it has been explored as a dual inhibitor of FLT3/aurora kinases for treating acute myeloid leukemia. Additionally, imidazo[4,5-b]pyridine-based drugs have shown promise as anticonvulsants, anxiolytics, and cardiotonic agents .

Organometallic Chemistry and Material Science

Due to their unique structural characteristics, imidazo[4,5-b]pyridine derivatives find applications in proton- and charge-transfer processes within organometallic chemistry and material science. Researchers have investigated their potential in various contexts, including catalysis and materials with specific electronic properties .

Synthetic Strategies

Imidazo[4,5-b]pyridines can be synthesized from readily available 2,3-diaminopyridine derivatives. These starting compounds are typically obtained from commercially accessible 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. Understanding these synthetic approaches is crucial for designing functional derivatives of imidazopyridines for biological applications .

Pharmacological Studies

Researchers have explored the pharmacological activities of imidazo[4,5-b]pyridine derivatives. These studies include investigating their effects on receptors, enzymes, and biological pathways. The diverse bioactivities of these compounds make them promising candidates for drug development .

Theoretical Studies and Computational Chemistry

Theoretical methods, such as density functional theory (DFT), have been employed to elucidate the structures and properties of imidazo[4,5-b]pyridine derivatives. These computational studies provide insights into their electronic properties, stability, and reactivity, aiding in the design of novel compounds .

Future Directions

The future directions for “2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine” and its derivatives could involve further exploration of their therapeutic potential, given their ability to influence many cellular pathways . Additionally, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts could be explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine involves the reaction of 2-amino-5-chloropyridine with 1,2-dibromoethane in the presence of a base to form the intermediate 2-bromo-5-chloro-3-(2-bromoethyl)pyridine. This intermediate is then reacted with imidazole in the presence of a catalyst to yield the final product.", "Starting Materials": ["2-amino-5-chloropyridine", "1,2-dibromoethane", "imidazole", "base", "catalyst"], "Reaction": ["Step 1: 2-amino-5-chloropyridine is reacted with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form 2-bromo-5-chloro-3-(2-bromoethyl)pyridine.", "Step 2: The intermediate 2-bromo-5-chloro-3-(2-bromoethyl)pyridine is then reacted with imidazole in the presence of a catalyst, such as palladium on carbon, in an aprotic solvent, such as DMF, at elevated temperature to yield 2-bromo-5-chloro-3H-imidazo[4,5-b]pyridine."] }

CAS RN

1401687-54-4

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

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